

A Spectroscopic Showdown: Differentiating Isomers of 2-Bromo-4-methoxyphenol

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Compound of Interest

Compound Name: 2-Bromo-4-methoxyphenol

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A detailed comparative analysis of the spectroscopic signatures of **2-Bromo-4-methoxyphenol** and its key isomers, providing researchers in drug development and chemical synthesis with essential data for unambiguous identification.

The positional isomerism of substituted phenols plays a critical role in determining their chemical reactivity, biological activity, and physical properties. For scientists engaged in pharmaceutical development and organic synthesis, the precise identification of a specific isomer is paramount. This guide provides a comprehensive spectroscopic comparison of **2-Bromo-4-methoxyphenol** and three of its isomers: 3-Bromo-4-methoxyphenol, 4-Bromo-2-methoxyphenol, and 2-Bromo-5-methoxyphenol. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document offers a clear framework for distinguishing between these closely related compounds.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and Mass Spectrometry analyses for the four isomers.

^1H NMR Spectroscopic Data (Chemical Shift δ in ppm)

| Compound Name | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Hydroxyl Proton (ppm) |
|-------------------------|--|-----------------------|-----------------------|
| 2-Bromo-4-methoxyphenol | 7.01 (d, J=2.88 Hz, 1H), 6.94 (d, J=8.91 Hz, 1H), 6.78 (dd, J=2.91, 8.91 Hz, 1H) [1] | 3.75 (s, 3H)[1] | 5.23 (s, 1H)[1] |
| 3-Bromo-4-methoxyphenol | 7.34 (d, J=8.52 Hz, 1H), 6.60 (d, J=2.85 Hz, 1H), 6.42 (dd, J=2.88, 8.52 Hz, 1H) | 3.77 (s, 3H) | 5.49 (s, 1H) |
| 4-Bromo-2-methoxyphenol | 7.00-6.97 (m, 2H), 6.80 (d, J=8.24 Hz, 1H)[1] | 3.88 (s, 3H)[1] | 5.51 (s, 1H)[1] |
| 2-Bromo-5-methoxyphenol | 7.32 (d, J=8.85 Hz, 1H), 6.45 (d, J=2.68 Hz, 1H), 6.34 (dd, J=2.71, 8.85 Hz, 1H) | 3.86 (s, 3H) | 4.94 (s, 1H) |

¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

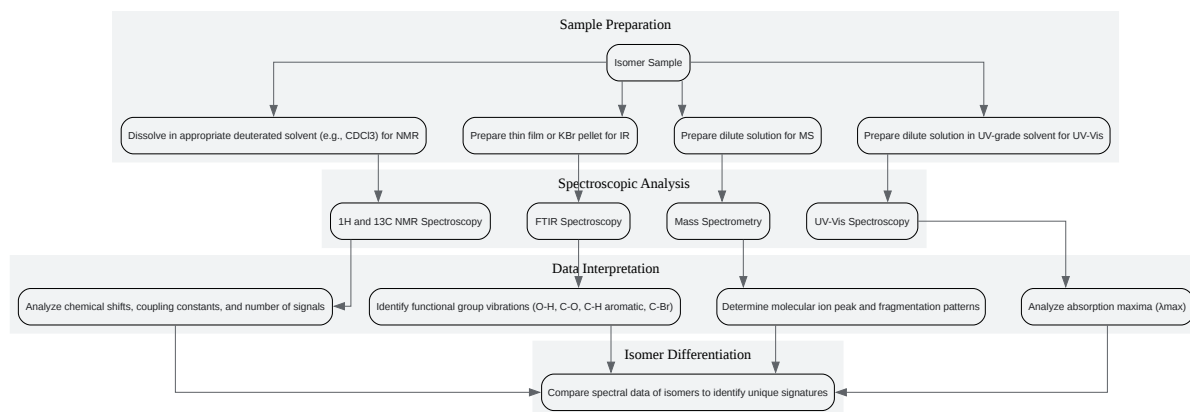
| Compound Name | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) |
|-------------------------|---|----------------------|
| 2-Bromo-4-methoxyphenol | 153.83, 146.53, 116.85, 116.33, 115.35, 109.92[1] | 55.99[1] |
| 3-Bromo-4-methoxyphenol | 156.76, 156.13, 133.36, 108.51, 102.27, 100.46 | 56.19 |
| 4-Bromo-2-methoxyphenol | 147.23, 144.91, 124.19, 115.75, 114.18, 111.57[1] | 56.16[1] |
| 2-Bromo-5-methoxyphenol | 160.61, 153.00, 131.95, 108.45, 101.67, 100.89 | 55.55 |

Mass Spectrometry Data (m/z)

| Compound Name | Molecular Ion (M ⁺) | Key Fragmentation Peaks |
|-------------------------|---------------------------------|---|
| 2-Bromo-4-methoxyphenol | 202/204[2] | 187/189 (M-CH ₃), 159/161 (M-CH ₃ -CO) |
| 3-Bromo-4-methoxyphenol | 202/204[3] | 187/189 (M-CH ₃), 159/161 (M-CH ₃ -CO) |
| 4-Bromo-2-methoxyphenol | 202/204[4] | 187/189 (M-CH ₃), 159/161 (M-CH ₃ -CO) |
| 2-Bromo-5-methoxyphenol | 202/204 | 187/189 (M-CH ₃), 159/161 (M-CH ₃ -CO) |

Experimental Protocols

A generalized workflow for the spectroscopic analysis of bromomethoxyphenol isomers is presented below.



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Caption: General experimental workflow for the spectroscopic analysis and differentiation of **2-Bromo-4-methoxyphenol** isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

- **Data Acquisition:** For ^1H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, proton-decoupled spectra were obtained.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the neat liquid or solid sample was placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for solid samples, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- **Instrumentation:** FTIR spectra were recorded on a standard FTIR spectrometer.
- **Data Acquisition:** Spectra were typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$, with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample was prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.
- **Data Acquisition:** The instrument was scanned over a mass range of m/z 50-300. The characteristic isotopic pattern of bromine (^{19}Br and ^{81}Br in an approximate 1:1 ratio) was observed in the molecular ion peak.

UV-Vis Spectroscopy

- **Sample Preparation:** A dilute solution of the sample was prepared in a UV-grade solvent such as ethanol or methanol.
- **Instrumentation:** UV-Vis spectra were recorded on a double-beam UV-Vis spectrophotometer.
- **Data Acquisition:** The absorbance was measured over a wavelength range of 200-400 nm.

Logical Pathway for Isomer Differentiation

```
graph TD; Start([Start]) --> A[1H NMR Analysis]; A --> B[Observe Aromatic Splitting Pattern]; B -- "Distinct pattern" --> C[ ]; B -- "Simpler pattern" --> D[ ]; B -- "Distinct pattern" --> E[ ]; B -- "Distinct pattern" --> F[ ];
```

The flowchart illustrates the process of identifying aromatic compounds using ^1H NMR analysis. It begins with a start node leading to "1H NMR Analysis". This leads to "Observe Aromatic Splitting Pattern". From here, four paths emerge based on the observed splitting pattern:

- A path labeled "Distinct pattern" leads to a box representing a benzene ring.
- A path labeled "Simpler pattern" leads to a box representing a benzene ring.
- A path labeled "Distinct pattern" leads to a box representing a benzene ring.
- A path labeled "Distinct pattern" leads to a box representing a benzene ring.

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- 4. 4-Bromo-2-methoxyphenol | C₇H₇BrO₂ | CID 262234 - PubChem [pubchem.ncbi.nlm.nih.gov]
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